Fmoc-Lys(Retro-Abz-Boc)-OH consists of several functional groups:
Fmoc-Lys(Retro-Abz-Boc)-OH is a valuable tool for researchers synthesizing fluorescently labeled peptides. These peptides can be used in various applications, including:
The Retro-Abz fluorophore in Fmoc-Lys(Retro-Abz-Boc)-OH offers some advantages over other commonly used fluorescent tags:
Fmoc-Lys(Retro-Abz-Boc)-OH is a specialized amino acid derivative characterized by its unique structure, which includes a fluorene-9-methoxycarbonyl (Fmoc) protecting group, a retro-aminobenzoyl (Retro-Abz) moiety, and a tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized in peptide synthesis, where it acts as a building block for producing complex peptides with specific functionalities, particularly in research and pharmaceutical applications. Its molecular formula is C33H37N3O7, and it has a molecular weight of approximately 585.67 g/mol .
The biological activity of Fmoc-Lys(Retro-Abz-Boc)-OH is primarily linked to its role in peptide synthesis. Peptides synthesized using this compound can exhibit a range of biological activities depending on their sequence and structure. For instance, peptides containing lysine residues are often involved in various biological processes such as enzyme activity regulation, cell signaling, and immune responses. Additionally, the retro-aminobenzoyl moiety may enhance the stability and bioavailability of the resulting peptides .
The synthesis of Fmoc-Lys(Retro-Abz-Boc)-OH typically involves several key steps:
Fmoc-Lys(Retro-Abz-Boc)-OH has several applications in both research and industry:
Studies involving Fmoc-Lys(Retro-Abz-Boc)-OH focus on its interactions within peptide chains and its influence on peptide conformation and stability. These interactions are crucial for understanding how modifications to peptide structures affect their biological functions and interactions with receptors or enzymes. Moreover, the unique properties imparted by the retro-aminobenzoyl group can be explored to enhance binding affinity or specificity in therapeutic applications .
Several compounds share structural similarities with Fmoc-Lys(Retro-Abz-Boc)-OH, each possessing unique features:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Fmoc-Lys(Boc)-OH | Similar protective groups but lacks retro-aminobenzoyl | More commonly used in standard peptide synthesis |
Fmoc-Lys(Abz)-OH | Contains aminobenzoyl instead of retro-aminobenzoyl | Different spectroscopic properties |
Fmoc-Lys(Ac)-OH | Acetyl group instead of Boc | Generally less stable than Boc-protected variants |
Fmoc-Lys(NH2)-OH | Amino group at the epsilon position | More reactive due to free amine functionality |
These comparisons highlight the uniqueness of Fmoc-Lys(Retro-Abz-Boc)-OH through its specific protective groups and functional capabilities that enhance its utility in specialized applications within peptide chemistry .